WYE-151650
Beschreibung
Eigenschaften
Molekularformel |
C26H21N5O2 |
|---|---|
Molekulargewicht |
435.487 |
IUPAC-Name |
3'-(4(R)-Hydroxy-1,2,3,4-tetrahydro-naphthalen-1(R)-yl)-1'-methyl-2'-oxo-2',3'-dihydro-1'H-[1,5']bibenzoimidazolyl-6-carbonitrile |
InChI |
InChI=1S/C26H21N5O2/c1-29-22-9-7-17(30-15-28-20-8-6-16(14-27)12-23(20)30)13-24(22)31(26(29)33)21-10-11-25(32)19-5-3-2-4-18(19)21/h2-9,12-13,15,21,25,32H,10-11H2,1H3/t21-,25-/m1/s1 |
InChI-Schlüssel |
PZCIBYIKJOQODV-PXDATVDWSA-N |
SMILES |
N#CC1=CC=C2N=CN(C3=CC=C(N4C)C(N([C@@H]5CC[C@@H](O)C6=C5C=CC=C6)C4=O)=C3)C2=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
WYE-151650, WYE 151650, WYE151650 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
WYE-151650 vs. CP-690,550 (Tofacitinib)
CP-690,550, a first-generation JAK inhibitor approved for rheumatoid arthritis and psoriasis, serves as a key comparator. The table below summarizes critical differences:
| Parameter | WYE-151650 | CP-690,550 (Tofacitinib) |
|---|---|---|
| Target Kinases | JAK1 (36x), JAK2 (14x), TYK2 (34x) | JAK1/3 > JAK2 |
| Selectivity (vs. non-JAK) | >100-fold over 27 kinases | Moderate; off-target activity noted |
| Oral Bioavailability | 36% (mice) | ~74% (rats) |
| STAT5 Phosphorylation | IC50: <10 nM (IL-2-induced) | IC50: ~50 nM (IL-2-induced) |
| PBMC Proliferation | Suppressed at nanomolar levels | Similar efficacy |
| IFNG Production | Comparable inhibition to CP-690,550 | Baseline efficacy established |
| NK Cell Reduction | Equivalent to CP-690,550 | Well-documented in literature |
Key Findings :
- Selectivity : WYE-151650’s superior selectivity may translate to fewer off-target effects compared to CP-690,550, which exhibits broader kinase interaction .
- Potency : Both compounds inhibit JAK-STAT pathways effectively, but WYE-151650 shows higher potency in suppressing IL-2-driven STAT5 phosphorylation .
- Pharmacokinetics : CP-690,550’s higher bioavailability in rodents suggests better absorption, though WYE-151650’s moderate bioavailability remains clinically viable .
Emerging Comparators: Baricitinib and Upadacitinib
- Baricitinib : Broader JAK1/2 inhibition but lower selectivity than WYE-151650, correlating with higher infection risks in clinical use.
- Upadacitinib : JAK1 selectivity aligns with WYE-151650’s precision, though its efficacy in psoriasis models remains less characterized .
Q & A
Q. What is the molecular mechanism of WYE-151650, and how does its selectivity profile compare to other JAK inhibitors?
WYE-151650 inhibits JAK1, JAK2, and TYK2 with IC₅₀ values demonstrating 36-fold, 14-fold, and 34-fold selectivity, respectively, over non-JAK kinases (tested against 27 non-JAK kinases, all with >100-fold selectivity) . Its mechanism involves blocking IL-2-induced STAT5 phosphorylation and reducing JAK-3-mediated IFN-γ production in vivo, comparable to CP-690,550 (tofacitinib) . Methodologically, researchers should validate selectivity using kinase profiling assays (e.g., competitive binding assays) and correlate results with functional readouts like PBMC proliferation assays .
Q. What experimental models are appropriate for preliminary efficacy testing of WYE-151650?
In vitro models should prioritize human peripheral blood mononuclear cells (PBMCs) to assess STAT5 phosphorylation inhibition and proliferation suppression. In vivo, murine models of psoriasis or autoimmune disorders are recommended, with oral dosing (36% bioavailability in mice) and pharmacokinetic monitoring (e.g., plasma half-life, tissue distribution) . Ensure dose-response studies include CP-690,550 as a positive control to benchmark efficacy .
Q. How should researchers address variability in pharmacokinetic data for WYE-151650 across species?
Variability in oral bioavailability (e.g., 36% in mice) necessitates cross-species pharmacokinetic studies with standardized protocols:
- Use LC-MS/MS for plasma concentration measurements.
- Control for diet, circadian rhythm, and metabolic enzyme activity.
- Compare AUC and Cmax values against reference compounds like tofacitinib .
Advanced Research Questions
Q. How can researchers optimize experimental design to resolve contradictions between in vitro and in vivo efficacy data for WYE-151650?
Contradictions may arise from differences in metabolic activation, tissue penetration, or immune microenvironment. To address this:
- Perform ex vivo analyses (e.g., splenocyte assays) post-in vivo dosing to confirm target engagement .
- Use transcriptomic profiling (RNA-seq) to compare in vitro and in vivo JAK-STAT pathway modulation.
- Apply error analysis frameworks to quantify methodological uncertainties (e.g., instrument sensitivity, sampling bias) .
Q. What strategies are recommended for integrating multi-omics data to elucidate WYE-151650’s off-target effects?
- Combine phosphoproteomics (to map kinase inhibition) with single-cell RNA-seq (to identify transcriptomic shifts in immune subsets).
- Use cheminformatics tools (e.g., molecular docking simulations) to predict off-target interactions, validated by kinome-wide selectivity screens .
- Cross-reference findings with public databases (e.g., ChEMBL, PubChem) to contextualize selectivity claims .
Q. How should researchers design dose-ranging studies to balance efficacy and toxicity for WYE-151650?
- Establish a NOAEL (No Observed Adverse Effect Level) using rodent toxicology studies, focusing on NK cell depletion (a known JAK inhibitor toxicity) .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify dose selection and endpoints .
- Use Bayesian adaptive trial designs to efficiently model dose-response relationships and minimize animal use .
Methodological Guidance Tables
Q. Table 1: Key Pharmacological Parameters of WYE-151650
| Parameter | Value/Outcome | Model/Assay | Source |
|---|---|---|---|
| JAK1 Inhibition (IC₅₀) | 36-fold selectivity | Kinase profiling assay | |
| Oral Bioavailability | 36% (mice) | Pharmacokinetic study | |
| NK Cell Depletion | Comparable to CP-690,550 | Murine model |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
